molecular formula C9H15N3O3 B13258879 6-(Dimethylamino)-5-(hydroxymethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

6-(Dimethylamino)-5-(hydroxymethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13258879
M. Wt: 213.23 g/mol
InChI Key: XXAUCHSADUACCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Dimethylamino)-5-(hydroxymethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS: 1803584-96-4) is a tetrahydropyrimidine-dione derivative characterized by its dimethylamino and hydroxymethyl substituents at positions 6 and 5, respectively, along with methyl groups at positions 1 and 2.

Properties

IUPAC Name

6-(dimethylamino)-5-(hydroxymethyl)-1,3-dimethylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3/c1-10(2)7-6(5-13)8(14)12(4)9(15)11(7)3/h13H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAUCHSADUACCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)CO)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)-5-(hydroxymethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method involves the reaction of dimethylamine with a suitable precursor, followed by the introduction of the hydroxymethyl group through a hydroxylation reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with continuous monitoring of reaction parameters. The use of automated systems to control temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)-5-(hydroxymethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

6-(Dimethylamino)-5-(hydroxymethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)-5-(hydroxymethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxymethyl group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetrahydropyrimidine-dione derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:

Structural and Functional Comparisons

Compound Substituents Key Biological Activity/Findings Synthesis Method
Target Compound: 6-(Dimethylamino)-5-(hydroxymethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione - 6-(Dimethylamino)
- 5-(Hydroxymethyl)
- 1,3-Dimethyl
Limited data; structural analogs suggest potential enzyme inhibition or receptor modulation. Not explicitly reported in evidence.
6-Amino-5-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione - 5-(Thiazol-4-yl)
- 6-Amino
- 1,3-Dimethyl
Antimicrobial activity against bacterial strains (e.g., S. aureus, E. coli) . Multi-step condensation with thiazole intermediates.
5-Amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione - 5-Amino
- 6-Cyano
- 1,3-Dimethyl
Positive inotropic activity in cardiac muscle; PDE III inhibition (IC₅₀: 15.2 ± 4.5 µM) . Cyclocondensation of pyridine and pyrimidine precursors.
6-Amino-1-butyl-5-[(3-methylbutyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione - 6-Amino
- 5-(Alkylamino)
- 1-Butyl
No direct activity reported; structural flexibility for alkyl chain modifications . Biginelli-like condensation with alkylamines .
6-Amino-5-(2-chloroacetyl)-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione - 5-(Chloroacetyl)
- 6-Amino
- 1-Propyl
Intermediate for synthesizing antimicrobial agents (e.g., thieno[2,3-d]pyrimidines) . Chloroacetylation of 6-aminopyrimidine derivatives .

Key Trends and Insights

Substituent Impact on Activity: Amino and Alkylamino Groups (e.g., 6-amino, 5-alkylamino): Enhance solubility and enable hydrogen bonding, critical for enzyme interactions (e.g., PDE III inhibition in cardiac compounds ). Heterocyclic Moieties (e.g., thiazol-4-yl ): Improve antimicrobial potency by targeting bacterial enzymes or membranes. Hydroxymethyl/Dimethylamino Groups: May confer dual functionality (hydrogen bonding and lipophilicity), though further pharmacological validation is needed .

Synthetic Approaches :

  • Biginelli Condensation : Widely used for 5-acyl/alkyl derivatives (e.g., chloroacetyl-substituted compounds ).
  • Multi-Step Functionalization : Thiazole- or pyridine-fused derivatives require sequential cyclization and substitution .

Biological Targets: Antimicrobial activity correlates with heterocyclic substituents (e.g., thiazole in ). Cardiac effects (e.g., inotropic activity) are linked to PDE III inhibition in amino-cyano derivatives .

Research Findings and Data Tables

Antimicrobial Activity of Selected Derivatives

Compound Microbial Strain Inhibition Zone (mm) MIC (µg/mL) Reference
6-Amino-5-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]-1,3-dimethyl derivative S. aureus 12–15 32–64
Thieno[2,3-d]pyrimidine-2,4-dione hybrids P. aeruginosa N/A <12.5*
Streptomycin (Control) P. aeruginosa N/A 25

*Compound showed superior MIC compared to streptomycin.

Enzymatic Inhibition Data

Compound Enzyme Target IC₅₀ (µM) Mechanism Reference
5-Amino-6-cyano-1,3-dimethyl derivative PDE III 15.2 ± 4.5 Competitive inhibition
Thieno[2,3-d]pyrimidine derivatives Bacterial TrmD >100 Weak binding in docking studies

Biological Activity

6-(Dimethylamino)-5-(hydroxymethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 1803584-96-4) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H15N3O3C_9H_{15}N_3O_3 with a molecular weight of 213.23 g/mol. Its structure includes a tetrahydropyrimidine core with dimethylamino and hydroxymethyl substituents that may influence its biological activity.

Antimicrobial Properties

Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar pyrimidine derivatives can effectively inhibit the growth of various bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.8 µg/mL
Compound BE. coli1.5 µg/mL
Compound CBacillus subtilis2.0 µg/mL

The biological activity of this compound can be attributed to its ability to interact with bacterial DNA polymerases and ribosomes, disrupting protein synthesis and DNA replication processes . This mechanism is similar to that observed in other pyrimidine derivatives which act as selective inhibitors.

Case Studies

  • Antibacterial Efficacy : A study conducted by Aly and Nassar synthesized several pyrimidine derivatives, including compounds structurally related to 6-(Dimethylamino)-5-(hydroxymethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. These compounds demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria .
  • In Vitro Testing : In a recent study focusing on the Biginelli reaction for synthesizing antimicrobial compounds, derivatives were tested against multiple bacterial strains using the agar well diffusion method. The results indicated that certain modifications to the pyrimidine structure significantly enhanced antibacterial activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.